molecular formula C11H17N2O14P3 B10771336 (N)methanocarba-UTP

(N)methanocarba-UTP

Cat. No.: B10771336
M. Wt: 494.18 g/mol
InChI Key: XWFVJTIKQWQNID-UHFFFAOYSA-N
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Description

(N)methanocarba-uridine triphosphate is a synthetic nucleotide analogue where the ribose moiety is replaced with a constrained bicyclo[3.1.0]hexane ring system. This modification enhances the compound’s stability and affinity for certain biological targets, making it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N)methanocarba-uridine triphosphate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (N)methanocarba-uridine triphosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

(N)methanocarba-uridine triphosphate can undergo various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.

    Hydrolysis: The triphosphate moiety can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in aqueous or organic solvents.

    Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the triphosphate moiety.

Major Products Formed

Scientific Research Applications

(N)methanocarba-uridine triphosphate has a wide range of applications in scientific research:

Mechanism of Action

(N)methanocarba-uridine triphosphate exerts its effects by mimicking natural nucleotides and interacting with purinergic receptors, particularly the P2Y receptors. The constrained bicyclo[3.1.0]hexane ring system enhances its binding affinity and selectivity for these receptors, leading to modulation of intracellular signaling pathways. This can result in various biological effects, including changes in ion channel activity and enzyme function .

Comparison with Similar Compounds

Similar Compounds

    (N)methanocarba-adenosine triphosphate: Another nucleotide analogue with a similar bicyclo[3.1.0]hexane ring system.

    (N)methanocarba-uridine diphosphate: A related compound with two phosphate groups instead of three.

Uniqueness

(N)methanocarba-uridine triphosphate is unique due to its high potency and selectivity for P2Y receptors, particularly P2Y2 and P2Y4 receptors. The constrained ring system provides enhanced stability and affinity compared to other nucleotide analogues, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C11H17N2O14P3

Molecular Weight

494.18 g/mol

IUPAC Name

[[4-(2,4-dioxopyrimidin-1-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N2O14P3/c14-6-1-2-13(10(17)12-6)7-5-3-11(5,9(16)8(7)15)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5,7-9,15-16H,3-4H2,(H,21,22)(H,23,24)(H,12,14,17)(H2,18,19,20)

InChI Key

XWFVJTIKQWQNID-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(C(C2N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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